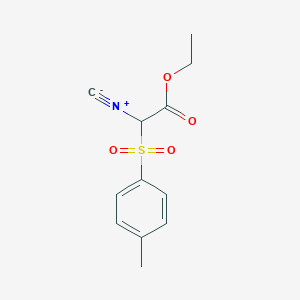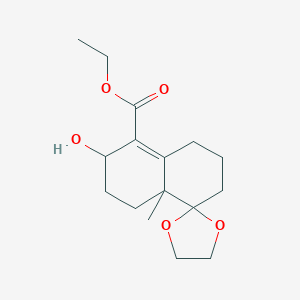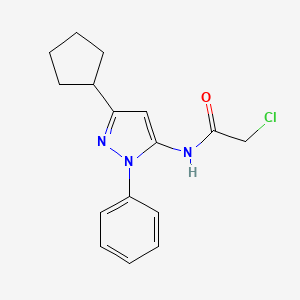
2-chloro-N-(3-cyclopentyl-1-phenyl-1H-pyrazol-5-yl)acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
Synthesis and Anti-inflammatory Properties : Derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide, closely related to the target compound, have been synthesized and shown significant anti-inflammatory activity (Sunder & Maleraju, 2013).
Radiochemical Synthesis and Pharmacokinetics : A novel five-lipoxygenase activity protein (FLAP) inhibitor, related to the target compound, has been developed with excellent pharmacokinetic properties, showing potential for therapeutic use (Latli et al., 2015).
Hydrogen Bonding and Structural Analysis
- Hydrogen-Bonding Patterns : Studies on N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, similar to the target compound, revealed intricate hydrogen-bonding patterns, forming chains and sheets, highlighting the compound's potential in structural chemistry (López et al., 2010).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes and Antioxidant Properties : Pyrazole-acetamide derivatives have been used to synthesize novel Co(II) and Cu(II) coordination complexes, with studies showing significant antioxidant activity, suggesting their potential in medicinal chemistry (Chkirate et al., 2019).
Antitumor Evaluation
- Antitumor Properties : Certain new N-substituted-2-amino-1,3,4-thiadiazoles, structurally related to the target compound, have been synthesized and evaluated for their antitumor properties, showing promising results (Hamama et al., 2013).
Herbicidal Activity
- Herbicidal Use : Chloroacetamide derivatives, closely related to the target compound, have been used as selective herbicides, highlighting their potential in agricultural chemistry (Weisshaar & Böger, 1989).
Antimycobacterial Agents
- Antimycobacterial Activity : Novel fluorinated pyrazolo-1,2,3-triazole hybrids, structurally related to the target compound, have shown promising antimycobacterial activity, suggesting their potential in infectious disease research (Emmadi et al., 2015).
Antibacterial Agents
- Antibacterial Properties : Derivatives of 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, similar to the target compound, have been synthesized and shown significant antibacterial activity (Ramalingam et al., 2019).
Molecular Conformations and Hydrogen Bonding
- Molecular Conformations and Hydrogen Bonding : Research on 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, structurally similar to the target compound, has shown different molecular conformations and hydrogen bonding in zero, one, and two dimensions (Narayana et al., 2016).
Bioactivity against Bacteria and Algae
- Bioactivity against Bacteria and Algae : Novel 2-(1,2-benzisothiazol-3-yloxy)-N-(1-aryl-3-cyanopyrazol-5-yl)-acetamides, related to the target compound, have been synthesized and shown inhibition effects on bacteria and algae (Yu et al., 2020).
Propiedades
IUPAC Name |
2-chloro-N-(5-cyclopentyl-2-phenylpyrazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O/c17-11-16(21)18-15-10-14(12-6-4-5-7-12)19-20(15)13-8-2-1-3-9-13/h1-3,8-10,12H,4-7,11H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGFHEBMRUAQICK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NN(C(=C2)NC(=O)CCl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


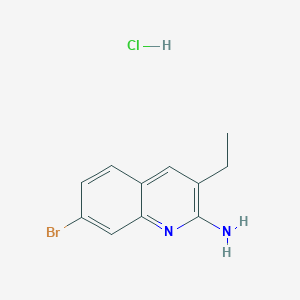
![2-[4-(chloromethyl)phenoxymethyl]-1-methyl-1H-imidazole](/img/structure/B3364572.png)
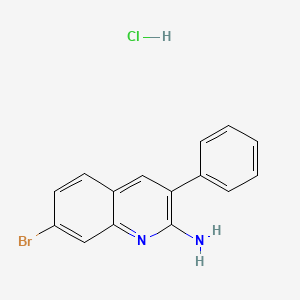

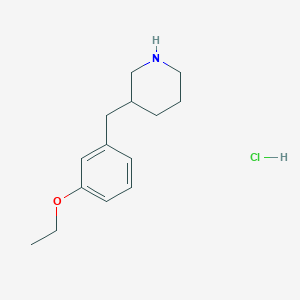


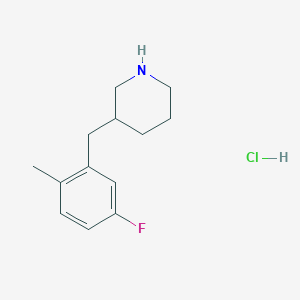
![4-chloro-1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B3364622.png)
![N-[1-(hydrazinecarbonyl)ethyl]methanesulfonamide](/img/structure/B3364624.png)


